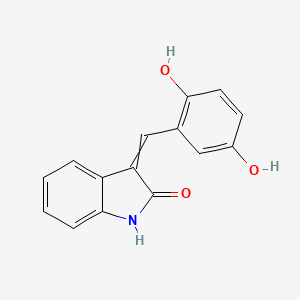
Tripolin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Novel non-ATP competitive inhibitor of aurora A kinase, revealing new regulation of HURP/'s distribution on microtubules; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Research Findings
Several studies have documented the effects and potential therapeutic applications of Tripolin A:
- In Vitro Studies : Research has shown that this compound effectively reduces the activity of Aurora A in vitro, leading to disrupted spindle dynamics and impaired cell division in cancer cells .
- In Vivo Studies : Animal models have demonstrated that treatment with this compound can inhibit tumor growth by targeting Aurora A pathways, suggesting its potential as a therapeutic agent in oncology .
- Case Studies : In specific case studies, this compound has been shown to reverse the effects of overexpressed proteins that promote tumorigenesis, highlighting its role in cancer cell regulation .
Potential Applications in Cancer Therapy
The implications of this compound's inhibitory effects on Aurora A kinase are significant for cancer treatment:
- Targeting Tumor Cells : By inhibiting Aurora A, this compound may selectively target tumor cells that exhibit aberrant mitotic regulation, providing a therapeutic avenue for cancers characterized by such dysregulation.
- Combination Therapies : Its use in combination with other chemotherapeutic agents could enhance treatment efficacy by overcoming resistance mechanisms associated with traditional therapies .
- Development of Novel Inhibitors : The binding characteristics of this compound to Aurora A can serve as a scaffold for developing new inhibitors that may offer improved specificity and reduced side effects compared to existing treatments like MLN8054 or MLN8237 .
Data Summary
The following table summarizes key findings related to the applications and effects of this compound:
| Study Type | Key Findings | Implications |
|---|---|---|
| In Vitro | Inhibition of Aurora A activity; disruption of spindle dynamics | Potential use in targeted cancer therapies |
| In Vivo | Reduced tumor growth in animal models | Supports further clinical development |
| Case Studies | Reversal of overexpressed protein effects on tumorigenesis | Highlights regulatory role in cancer cells |
Eigenschaften
IUPAC Name |
3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKSBDLWMROKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













